molecular formula C9H8ClN3O2 B2606828 4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione CAS No. 473724-41-3

4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione

Cat. No.: B2606828
CAS No.: 473724-41-3
M. Wt: 225.63
InChI Key: BRFSWHZUBNMVKT-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione is a chemical compound that belongs to the class of triazolidine diones This compound is characterized by the presence of a chlorophenyl group attached to a triazolidine dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione typically involves the reaction of 4-chlorophenylhydrazine with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding triazolidine dione derivatives with oxidized functional groups.

    Reduction: Formation of reduced triazolidine dione derivatives.

    Substitution: Formation of substituted triazolidine dione derivatives with various functional groups.

Scientific Research Applications

4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione is unique due to its specific triazolidine dione ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(4-chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-12-9(15)13(8(14)11-12)7-4-2-6(10)3-5-7/h2-5H,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFSWHZUBNMVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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